molecular formula C20H28N4O B2912817 1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1286710-45-9

1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2912817
CAS No.: 1286710-45-9
M. Wt: 340.471
InChI Key: AAWAUQIRVCZTPP-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the pyrazole moiety: This step involves the reaction of the piperazine intermediate with a pyrazole derivative under basic conditions.

    Attachment of the tert-butylbenzoyl group: The final step involves the acylation of the piperazine derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body, leading to a biological response.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylbenzoyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
  • 1-(4-tert-butylbenzoyl)-4-[2-(1H-triazol-1-yl)ethyl]piperazine

Uniqueness

1-(4-tert-butylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is unique due to the presence of the pyrazole moiety, which can impart distinct biological activities compared to other similar compounds. The tert-butylbenzoyl group also contributes to its unique chemical properties, such as increased lipophilicity and stability.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-20(2,3)18-7-5-17(6-8-18)19(25)23-14-11-22(12-15-23)13-16-24-10-4-9-21-24/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWAUQIRVCZTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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